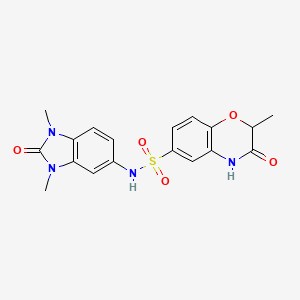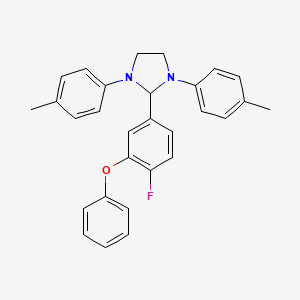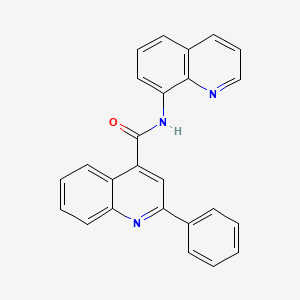
N-Phenyl-1-formamidocyclohexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-FORMAMIDO-N-PHENYLCYCLOHEXANE-1-CARBOXAMIDE is a chemical compound with the molecular formula C14H18N2O2 It is known for its unique structure, which includes a cyclohexane ring substituted with a formamido and a phenylcarboxamide group
Preparation Methods
The synthesis of 1-FORMAMIDO-N-PHENYLCYCLOHEXANE-1-CARBOXAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, aniline, and formic acid.
Reaction Conditions: The cyclohexanone is first reacted with aniline under acidic conditions to form N-phenylcyclohexanone. This intermediate is then treated with formic acid to introduce the formamido group, resulting in the formation of 1-FORMAMIDO-N-PHENYLCYCLOHEXANE-1-CARBOXAMIDE.
Industrial Production: Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and catalysts to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
1-FORMAMIDO-N-PHENYLCYCLOHEXANE-1-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the formamido group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formamido or phenylcarboxamide groups are replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired product, with temperature and solvent choice being critical factors.
Scientific Research Applications
1-FORMAMIDO-N-PHENYLCYCLOHEXANE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, where its unique structure imparts desirable properties.
Mechanism of Action
The mechanism of action of 1-FORMAMIDO-N-PHENYLCYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to inflammation, cell signaling, and metabolism. The exact pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-FORMAMIDO-N-PHENYLCYCLOHEXANE-1-CARBOXAMIDE can be compared with similar compounds such as:
N-Phenylcyclohexanecarboxamide: Lacks the formamido group, resulting in different reactivity and applications.
N-Formylcyclohexanecarboxamide:
N-Phenylformamide: A simpler structure with different reactivity and applications.
The uniqueness of 1-FORMAMIDO-N-PHENYLCYCLOHEXANE-1-CARBOXAMIDE lies in its combined formamido and phenylcarboxamide groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H18N2O2 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
1-formamido-N-phenylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C14H18N2O2/c17-11-15-14(9-5-2-6-10-14)13(18)16-12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2,(H,15,17)(H,16,18) |
InChI Key |
PFTMVDVSISEZOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)NC2=CC=CC=C2)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-chlorobenzyl)sulfanyl]-4-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazole](/img/structure/B11477782.png)


![7-{2-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11477804.png)
![2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(morpholin-4-yl)-2-oxoethyl]benzamide](/img/structure/B11477807.png)
![2,4-Dioxo-6-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11477812.png)
![7-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11477818.png)
![5-Amino-3,7-bis(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11477824.png)
![N-{2-[2-(acetylamino)ethyl]-4,5-dimethoxyphenyl}-3,4,5-trimethoxybenzamide](/img/structure/B11477833.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine](/img/structure/B11477841.png)

![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11477854.png)
![1-[(2E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]proline](/img/structure/B11477867.png)
![6-hydroxy-4-(3-methoxyphenyl)-3-methyl-N-phenyl-4,5-dihydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11477869.png)
